The Bicinchoninic Acid Assay: A Technical Guide to its Principles and Practice
The Bicinchoninic Acid Assay: A Technical Guide to its Principles and Practice
The bicinchoninic acid (BCA) assay is a widely used, sensitive method for the colorimetric detection and quantification of total protein concentration in a solution. This technical guide provides a detailed exploration of the core principles of the BCA assay, comprehensive experimental protocols, and a discussion of its advantages and limitations, tailored for researchers, scientists, and drug development professionals.
Core Principle: A Two-Step Colorimetric Reaction
The BCA assay is a copper-based protein quantification method that relies on a two-step chemical reaction. This process leverages the ability of proteins to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in an alkaline environment, followed by the highly sensitive and selective colorimetric detection of the cuprous ions by bicinchoninic acid.
Step 1: The Biuret (B89757) Reaction - Reduction of Cupric Ions
In an alkaline medium, the peptide bonds in proteins, along with certain amino acid residues (cysteine, cystine, tyrosine, and tryptophan), reduce cupric ions (Cu²⁺) from the copper(II) sulfate (B86663) solution to cuprous ions (Cu¹⁺).[1][2][3] This initial reaction, known as the biuret reaction, results in a faint blue color. The amount of Cu²⁺ reduced is directly proportional to the amount of protein present in the sample.[2]
Step 2: Chelation of Cuprous Ions by Bicinchoninic Acid
In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion (Cu¹⁺).[2][4] This chelation forms a stable, intense purple-colored water-soluble complex.[4][5] The resulting BCA-Cu¹⁺ complex exhibits a strong absorbance of light at a wavelength of 562 nm.[1][2] The intensity of the purple color, and thus the absorbance at 562 nm, is directly proportional to the protein concentration in the sample.[6] This two-step process significantly enhances the sensitivity of the assay compared to the biuret reaction alone.[7]
Quantitative Data Summary
The BCA assay is known for its wide dynamic range and compatibility with various sample types. The following tables summarize key quantitative data for the assay.
| Assay Format | Working Range (µg/mL) |
| Microplate Procedure | 20 - 2,000 |
| Test Tube Procedure | 20 - 2,000 |
| Enhanced Tube Protocol (60°C Incubation) | 5 - 250 |
| Dilution-Free Rapid Gold BCA | 20 - 10,000 |
| Substance | Maximum Compatible Concentration |
| Detergents | |
| Brij®-35 | 5% |
| CHAPSO | 5% |
| Triton™ X-100 | 5% |
| Tween™-20 | 5% |
| Sodium Dodecyl Sulfate (SDS) | 5% |
| Reducing Agents | |
| Dithiothreitol (DTT) | 1 mM |
| 2-Mercaptoethanol | 0.01% |
| Chelating Agents | |
| EDTA | 10 mM |
| EGTA | Not Recommended |
| Buffers & Salts | |
| Tris | 250 mM |
| HEPES | 100 mM |
| PBS | No Interference |
| Ammonium Sulfate | 1.5 M |
| Sodium Chloride (NaCl) | 1 M |
| Urea | 3 M |
| Guanidine HCl | 3 M |
Experimental Protocols
A detailed methodology for performing a standard BCA assay in a 96-well microplate format is provided below.
Reagent Preparation
-
BCA Working Reagent (WR): Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[9] Reagent A typically contains sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide (B78521) solution, while Reagent B contains copper(II) sulfate.[1] Upon mixing, the solution will initially appear turbid but will clear to a green color. The WR is stable for several days at room temperature when stored in a closed container.[9]
-
Protein Standard Preparation: Prepare a series of protein standards using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA). A common stock concentration is 2 mg/mL. Perform serial dilutions to create a standard curve that covers the expected concentration range of the unknown samples (e.g., 2000, 1500, 1000, 750, 500, 250, 125, and 25 µg/mL).[9] The same diluent used for the unknown samples should be used for the standards.
Assay Procedure (Microplate Protocol)
-
Sample and Standard Plating: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[9] It is recommended to perform replicates (duplicates or triplicates) for each standard and sample.
-
Addition of Working Reagent: Add 200 µL of the prepared BCA Working Reagent to each well containing a standard or sample.[9]
-
Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds.[9] Cover the plate and incubate at 37°C for 30 minutes.[9] Alternatively, for a more sensitive assay with a lower dynamic range, incubate at 60°C for 30 minutes.[8] Incubation can also be performed at room temperature for 2 hours.
-
Absorbance Measurement: After incubation, cool the plate to room temperature.[1] Measure the absorbance at 562 nm using a microplate reader.[1][10] It is recommended to read the plate within 10 minutes of cooling.
Data Analysis
-
Standard Curve Generation: Subtract the average absorbance of the blank (0 µg/mL protein standard) from the absorbance readings of all other standards and unknown samples. Plot the blank-corrected absorbance values for the protein standards against their known concentrations (µg/mL).
-
Protein Concentration Determination: Use the standard curve to determine the protein concentration of the unknown samples. A linear regression or a four-parameter logistic curve fit is commonly used to calculate the concentration of the unknown samples based on their absorbance values.[9][11]
Advantages and Limitations
The BCA assay is a popular choice for protein quantification due to several advantages:
-
High Sensitivity: The assay can detect protein concentrations as low as 5 µg/mL.[8]
-
Broad Dynamic Range: It offers a wide linear range for protein quantification.[5]
-
Compatibility with Detergents: The BCA assay is compatible with a wide range of ionic and non-ionic detergents, making it suitable for samples containing solubilizing agents.[6][12]
-
Less Protein-to-Protein Variation: The involvement of the peptide backbone in the reaction leads to less variability in the response between different proteins compared to dye-binding assays like the Bradford assay.[1][3]
-
Stable Color Complex: The resulting purple color is stable, allowing for flexibility in the timing of absorbance measurements.[6]
Despite its strengths, the BCA assay has some limitations:
-
Susceptibility to Interfering Substances: The assay is sensitive to the presence of reducing agents (e.g., DTT, 2-mercaptoethanol), copper-chelating agents (e.g., EDTA), and certain amino acids (cysteine, tyrosine, tryptophan), which can interfere with the accuracy of the results.[3][13][14]
-
Temperature Dependence: The color development in the BCA assay is temperature-dependent, requiring consistent incubation temperatures for accurate and reproducible results.
-
Time Requirement: The assay requires an incubation step, making it more time-consuming than some other methods like the Bradford assay.[15]
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 5. Pandora box of BCA assay. Investigation of the accuracy and linearity of the microplate bicinchoninic protein assay: Analytical challenges and method modifications to minimize systematic errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. interchim.fr [interchim.fr]
- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
